![molecular formula C9H18N2 B12949865 7-Isopropyl-4,7-diazaspiro[2.5]octane](/img/structure/B12949865.png)
7-Isopropyl-4,7-diazaspiro[2.5]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Isopropyl-4,7-diazaspiro[25]octane is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom The presence of nitrogen atoms in the ring structure makes it a diazaspiro compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Isopropyl-4,7-diazaspiro[2.5]octane typically involves multiple steps, starting from readily available raw materials. One common method involves the use of 1-aminocyclopropane carboxylic acid as the initial raw material. The process includes steps such as substitution, addition of protective groups, esterification, re-substitution, and deprotection . The final step often involves a cyclization reaction to form the spiro compound .
Industrial Production Methods
For industrial-scale production, the process needs to be optimized for yield, safety, and cost-effectiveness. The use of environmentally friendly reagents and conditions is preferred. For example, avoiding the use of highly toxic and flammable reagents like boron trifluoride diethyl etherate can improve the safety of the process .
Analyse Chemischer Reaktionen
Types of Reactions
7-Isopropyl-4,7-diazaspiro[2.5]octane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents like alkyl halides and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce ketones or alcohols, while reduction can yield amines .
Wissenschaftliche Forschungsanwendungen
7-Isopropyl-4,7-diazaspiro[2.5]octane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-Isopropyl-4,7-diazaspiro[2.5]octane involves its interaction with specific molecular targets. The nitrogen atoms in the ring structure can form hydrogen bonds with proteins and enzymes, affecting their activity. This interaction can modulate various biochemical pathways, making it a valuable tool in drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7-Diazaspiro[2.5]octane: This compound lacks the isopropyl group but shares the same spiro structure.
7-Benzyl-4,7-diazaspiro[2.5]octane: This compound has a benzyl group instead of an isopropyl group.
Uniqueness
The presence of the isopropyl group in 7-Isopropyl-4,7-diazaspiro[2.5]octane provides unique steric and electronic properties that can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and can lead to different applications and effects .
Eigenschaften
Molekularformel |
C9H18N2 |
|---|---|
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
7-propan-2-yl-4,7-diazaspiro[2.5]octane |
InChI |
InChI=1S/C9H18N2/c1-8(2)11-6-5-10-9(7-11)3-4-9/h8,10H,3-7H2,1-2H3 |
InChI-Schlüssel |
RJPPTHAYYMMFEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CCNC2(C1)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine](/img/structure/B12949788.png)
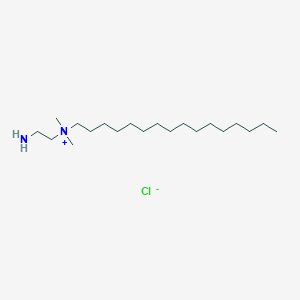
![1-(Bromomethyl)bicyclo[3.2.1]octane](/img/structure/B12949799.png)


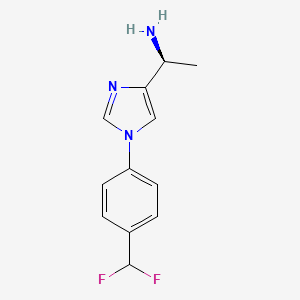
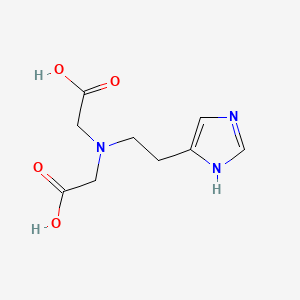

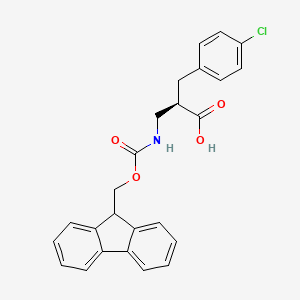
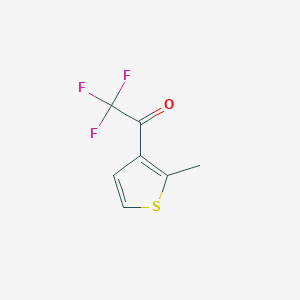
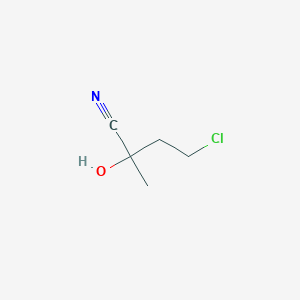


![5-[(1H-Benzimidazol-2-yl)sulfanyl]-2-nitroaniline](/img/structure/B12949863.png)
